Physicochemical Differentiation: Lipophilicity and CNS Drug-Likeness vs. Piracetam
The N¹‑butyl substitution increases the computed logP of the target compound by approximately 1.9 log units relative to the unsubstituted pyrrolidin-2-one parent and by ca. 1.9–2.4 units compared with piracetam, yielding an XLogP3 value of 0.8 that falls within the optimal CNS drug‑likeness window (0–3) [1][2]. The topological polar surface area (37.4 Ų) is identical to piracetam’s, preserving the capacity for passive blood‑brain barrier permeation while the elevated logP potentially enhances membrane partitioning [1].
| Evidence Dimension | Computed logP (XLogP3) and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | XLogP3 = 0.8; TPSA = 37.4 Ų |
| Comparator Or Baseline | Piracetam: XLogP3 = –1.1; TPSA = 63.8 Ų (PubChem CID 4843). Pyrrolidin-2-one parent: XLogP3 ≈ –1.1. |
| Quantified Difference | ΔXLogP3 ≈ +1.9 (target vs. piracetam or parent); equivalent TPSA between target and piracetam. |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2019.06.18) and Cactvs 3.4.6.11 (PubChem release 2019.06.18). |
Why This Matters
The shift in logP from negative to positive values alters the compound’s partitioning behaviour and may translate into distinct brain‑to‑plasma ratios, oral absorption kinetics, and off‑target binding profiles, directly impacting the suitability of the compound for a given CNS screening campaign.
- [1] PubChem Compound Summary for CID 13156583 (1-Butyl-5-(2-oxopropyl)pyrrolidin-2-one). XLogP3: 0.8; TPSA: 37.4 Ų. National Center for Biotechnology Information (2026). View Source
- [2] PubChem Compound Summary for CID 4843 (Piracetam). XLogP3: –1.1; TPSA: 63.8 Ų. National Center for Biotechnology Information (2026). View Source
